Nanomolar Potency Against Drug-Resistant Plasmodium falciparum Blood Stages
The frontrunner derivative (compound 1) built on the 1-(4-pyridyl)-2-pyrrolidinone scaffold exhibited an IC₅₀ of 10 nM against the Pf3D7 strain in a 72‑h DAPI growth inhibition assay, while the active S‑enantiomer (1‑S) achieved IC₅₀ values of 13 nM and 9 nM against NF54 and NF175 liver schizonts, respectively [1]. In the same assays, the established antimalarials chloroquine and artesunate showed IC₅₀ values of 23 nM and 0.5 nM, respectively [1]. Notably, no cross‑resistance was observed against strains resistant to chloroquine (Dd2), artesunate, or other known antimalarials, a differentiation not offered by aminoquinoline or artemisinin chemotypes [1].
| Evidence Dimension | Antiplasmodial potency (IC₅₀) |
|---|---|
| Target Compound Data | Compound 1: 10 nM (Pf3D7); 1‑S: 13 nM (NF54 liver schizonts), 9 nM (NF175 liver schizonts) |
| Comparator Or Baseline | Chloroquine: 23 nM (Pf3D7); Artesunate: 0.5 nM (Pf3D7); Pyrimethamine: 5 nM (Pf3D7) |
| Quantified Difference | Compound 1 is ~2.3‑fold more potent than chloroquine but less potent than artesunate against blood‑stage Pf3D7; no cross‑resistance in Dd2, K1, 7G8 strains (IC₅₀ shift < 2‑fold vs NF54) |
| Conditions | 72‑h DAPI growth inhibition assay, Pf3D7, Dd2, K1, 7G8 strains; liver schizont assay in NF54 and NF175 strains |
Why This Matters
Procurement of the 1-(4-pyridyl)-2-pyrrolidinone scaffold enables development of antimalarial candidates that retain potency against multidrug‑resistant strains, a key gap in current therapeutic pipelines.
- [1] Okaniwa M, Shibata A, Ochida A, et al. Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infect Dis. 2021;7(6):1680-1689. doi:10.1021/acsinfecdis.1c00020 View Source
